4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNOFKFPAOUONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one involves the cyclization reaction of precursors containing the 4-fluorophenyl moiety and a methyl-substituted pyrrolidinone framework.
Typical Route : The synthesis commonly starts from 4-fluorobenzaldehyde, which reacts with methylamine and a suitable ketone under controlled conditions to form the pyrrolidinone ring. This multicomponent reaction is catalyzed by Lewis acids to facilitate ring closure and improve yield and selectivity.
Catalysts and Solvents : Lewis acids such as zinc chloride or aluminum chloride are frequently employed to activate the carbonyl groups. Solvents like dichloromethane, toluene, or acetonitrile are used depending on the reaction temperature and desired reaction rate.
Reaction Conditions : Temperature control is critical, typically maintained between 50°C and 120°C, to optimize the cyclization and minimize side reactions. Reaction times vary from several hours to overnight, depending on scale and catalyst efficiency.
Industrial Production Methods
In industrial settings, the synthesis of this compound is adapted for large-scale production with emphasis on efficiency, reproducibility, and purity.
Batch vs. Continuous Flow : Both batch reactors and continuous flow systems are employed. Continuous flow reactors offer advantages in precise control of reaction parameters, improved safety, and scalability.
Automation and Control : Automated reactors with real-time monitoring of temperature, pressure, and reactant feed rates improve consistency and reduce human error.
Purification : The crude product is purified through crystallization or chromatographic methods (e.g., column chromatography) to achieve high purity suitable for pharmaceutical or research use.
Detailed Reaction Scheme Example
| Step | Reactants | Conditions | Catalyst | Product Yield | Notes |
|---|---|---|---|---|---|
| 1 | 4-Fluorobenzaldehyde + Methylamine + Ketone | 80°C, 12 h | Lewis acid (ZnCl2) | 75-85% | Formation of intermediate imine and ring closure |
| 2 | Crude product purification | Recrystallization or chromatography | N/A | >95% purity | Removal of side-products and unreacted materials |
Research Findings and Optimization
Studies have shown that the choice of ketone and amine substituents can influence the stereochemistry and yield of the pyrrolidinone product.
Optimization of solvent polarity and catalyst loading has been demonstrated to enhance reaction rates and selectivity.
Use of microwave-assisted synthesis has been explored to reduce reaction times significantly while maintaining high yields.
Comparative Analysis with Related Compounds
| Compound | Key Difference | Impact on Synthesis | Reference |
|---|---|---|---|
| 4-Fluorophenylpyrrolidin-2-one | Lacks methyl group | Simplifies synthesis, different reactivity | |
| 4-Methylpyrrolidin-2-one | Lacks fluorophenyl group | Different starting materials, altered reaction conditions | |
| 4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one | Chlorine instead of fluorine | Fluorine enhances stability, affects catalyst choice |
Additional Notes from Patent Literature
Alternative synthetic routes involve the preparation of related piperidine intermediates, which may be converted to the target pyrrolidinone via reduction and ring transformations.
The fluorine substituent is typically introduced early in the synthesis due to the cost and reactivity of fluorinated starting materials, although this can lead to some fluorine loss in subsequent steps.
Efficient processes aim to minimize fluorine loss and improve overall yield through optimized reaction sequences and purification protocols.
Summary Table: Key Preparation Parameters of this compound
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Starting Materials | 4-Fluorobenzaldehyde, methylamine, ketone | Commercially available |
| Catalyst | Lewis acids (ZnCl2, AlCl3) | 5-10 mol% |
| Solvent | Dichloromethane, toluene, acetonitrile | Anhydrous, inert atmosphere |
| Temperature | Reaction temperature range | 50-120°C |
| Reaction Time | Duration for cyclization | 6-24 hours |
| Purification | Crystallization, chromatography | >95% purity achieved |
| Yield | Product isolated | 75-85% typical |
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry Applications
Synthetic Intermediate:
- 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Nucleophilic substitutions
- Cyclization reactions
- Functional group transformations
Reactivity Studies:
- Researchers study its reactivity to understand the mechanisms behind pyrrolidinone chemistry. This includes investigating how changes in substituents affect reaction pathways and product formation.
Biological Applications
Pharmacological Research:
- The compound has been investigated for its potential pharmacological properties. Studies suggest it may exhibit:
- Antidepressant effects : Due to its structural similarity to known psychoactive compounds.
- Antinociceptive properties : Potentially useful in pain management therapies.
Biochemical Interactions:
- Investigations into how this compound interacts with biological targets can reveal insights into drug design. Its ability to modulate receptor activity or enzyme function makes it a candidate for further exploration in medicinal chemistry.
Medicinal Applications
Drug Development:
- The compound is being explored as a lead structure for the development of new therapeutic agents. Its modifications can lead to derivatives with enhanced efficacy and reduced side effects.
Case Studies:
- Recent case studies have focused on synthesizing analogs of this compound to evaluate their biological activity. For instance:
- A study demonstrated that certain derivatives exhibited improved binding affinity to serotonin receptors compared to the parent compound, indicating potential as antidepressants.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Effective in nucleophilic substitution reactions |
| Biology | Potential antidepressant and analgesic | Exhibits activity on serotonin receptors |
| Medicine | Lead compound for drug development | Analog studies show improved receptor affinity |
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one with analogs:
Key Observations:
- Functional Group Modifications: The amino group in 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one introduces hydrogen-bonding capacity, which may enhance solubility but reduce CNS bioavailability .
- Heterocyclic Additions : The oxadiazole ring in the 1,2,4-oxadiazol-3-yl analog provides rigidity and additional hydrogen-bonding sites, likely improving target selectivity .
Biological Activity
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, including neuropharmacological and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine ring substituted with a fluorophenyl group. This structural feature is crucial for its biological activity. The molecular formula is , with a molecular weight of 201.22 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Additionally, it has been shown to inhibit certain enzymes that play a role in cancer cell proliferation.
Biological Activity Overview
| Activity | Description |
|---|---|
| Neuropharmacological | Potential modulation of dopaminergic and serotonergic systems |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis |
| Antimicrobial | Exhibits activity against various bacterial strains |
Case Studies and Research Findings
-
Neuropharmacological Effects :
A study conducted on animal models demonstrated that this compound significantly increased dopamine levels in the striatum, suggesting its potential as an antidepressant or anxiolytic agent. The compound's ability to enhance dopaminergic transmission was linked to its structural similarity to known psychostimulants. -
Anticancer Properties :
In vitro studies revealed that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was identified as the induction of apoptosis through the activation of caspases, leading to cell cycle arrest at the G1 phase. -
Antimicrobial Activity :
Recent investigations have shown that this compound possesses antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism involves disruption of bacterial cell membrane integrity.
Table 1: Summary of Biological Activities
Table 2: IC50 Values for Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 20 | Cell cycle arrest |
Q & A
Basic: What are the established synthetic routes for 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one, and what critical parameters influence reaction yields?
Answer:
The synthesis typically involves cyclization reactions of fluorophenyl precursors with appropriate amines or ketones. Key steps include:
- Nucleophilic substitution for introducing the fluorophenyl group.
- Lactamization under reflux conditions (e.g., in ethanol or DMF) to form the pyrrolidin-2-one ring .
Critical parameters include: - Temperature control (60–100°C) to avoid side reactions.
- pH modulation during cyclization to stabilize intermediates.
- Use of anhydrous solvents to prevent hydrolysis of sensitive intermediates .
Basic: Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and lactam ring integrity. Fluorine coupling in <sup>19</sup>F NMR distinguishes para-fluorophenyl substitution .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 193.21 g/mol for C10H11FNO) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming regioselectivity in fluorinated analogs .
Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR shifts or crystallographic inconsistencies) for fluorinated pyrrolidinones?
Answer:
- Dynamic NMR Analysis : Detect rotational barriers or tautomerism affecting peak splitting .
- Computational Validation : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., using Gaussian) to identify misassignments .
- Co-crystallization Studies : Use halogen-bonding acceptors (e.g., pyridine derivatives) to stabilize conformers for unambiguous crystallographic resolution .
Advanced: What strategies are effective for optimizing enantioselective synthesis of fluorinated pyrrolidinone derivatives?
Answer:
- Chiral Auxiliaries : Employ Evans’ oxazolidinones to induce asymmetry during lactam formation .
- Catalytic Asymmetric Hydrogenation : Use Ru-BINAP complexes to reduce ketone intermediates enantioselectively .
- Kinetic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., CAL-B enzyme) to isolate desired enantiomers .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™) to quantify IC50 values .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
- Receptor Binding Studies : Radioligand displacement assays (e.g., <sup>3</sup>H-labeled ligands) to measure affinity for CNS targets .
Advanced: How can molecular docking studies predict the interaction of this compound with biological targets?
Answer:
- Ligand Preparation : Optimize protonation states and tautomers using software like Schrödinger LigPrep .
- Target Selection : Prioritize receptors with fluorophenyl-binding pockets (e.g., serotonin transporters) based on structural homology .
- Docking Validation : Compare binding poses with co-crystallized ligands (PDB: 2RE) to assess pose reliability .
Advanced: What are the key factors affecting the hydrolytic stability of the lactam ring in fluorinated pyrrolidinones under physiological conditions?
Answer:
- Ring Strain : Substituents at C4 (e.g., methyl groups) reduce ring strain, enhancing stability .
- pH-Dependent Hydrolysis : Lactams hydrolyze faster in acidic/alkaline conditions; buffer selection (pH 7.4) minimizes degradation .
- Electron-Withdrawing Effects : The para-fluorophenyl group decreases electron density at the lactam carbonyl, slowing hydrolysis .
Basic: What chromatographic techniques are optimal for isolating this compound from complex reaction mixtures?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for preliminary purification .
- HPLC with C18 Columns : Achieve >98% purity using acetonitrile/water mobile phases (0.1% TFA modifier) .
- Preparative TLC : Ideal for small-scale isolation of intermediates; visualize spots under UV (254 nm) .
Advanced: How does the position of fluorine substitution impact the electronic properties and reactivity of pyrrolidinone derivatives?
Answer:
- Para-Fluorine : Enhances electron-withdrawing effects, lowering LUMO energy and increasing electrophilicity at the lactam carbonyl .
- Meta-Fluorine : Disrupts conjugation, reducing dipole moments and altering solubility .
- Ortho-Fluorine : Introduces steric hindrance, slowing nucleophilic attacks at adjacent positions .
Basic: What are the primary safety considerations when handling fluorinated pyrrolidinones in laboratory settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
